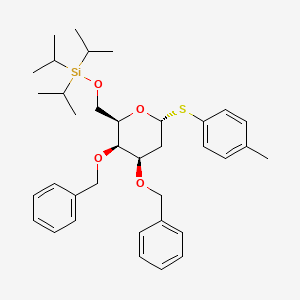
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy groups, and p-tolylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of benzyloxy groups: Benzylation reactions using benzyl halides and a suitable base (e.g., sodium hydride) are employed to introduce benzyloxy groups.
Attachment of the p-tolylthio group: This step involves the use of p-tolylthiol and a coupling reagent (e.g., dicyclohexylcarbodiimide) to attach the p-tolylthio group to the tetrahydropyran ring.
Attachment of the triisopropylsilane group: This is typically achieved through silylation reactions using triisopropylsilyl chloride and a base (e.g., imidazole).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and p-tolylthio groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the tetrahydropyran ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Products include oxidized benzyloxy and p-tolylthio derivatives.
Reduction: Reduced forms of the tetrahydropyran ring and benzyloxy groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy groups.
Wissenschaftliche Forschungsanwendungen
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and p-tolylthio groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(methylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
The uniqueness of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and p-tolylthio groups, along with the tetrahydropyran ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C36H50O4SSi |
|---|---|
Molekulargewicht |
606.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,6R)-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C36H50O4SSi/c1-26(2)42(27(3)4,28(5)6)39-25-34-36(38-24-31-16-12-9-13-17-31)33(37-23-30-14-10-8-11-15-30)22-35(40-34)41-32-20-18-29(7)19-21-32/h8-21,26-28,33-36H,22-25H2,1-7H3/t33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
CTIYXZXMLBTDOY-MGXDLYCJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2CC(C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


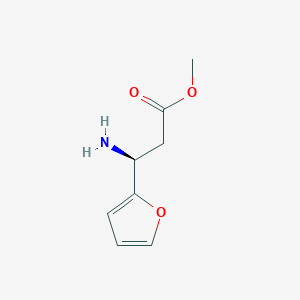
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
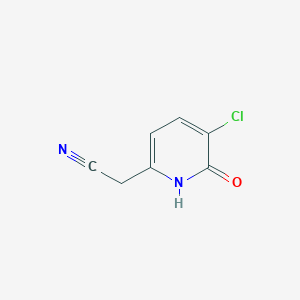
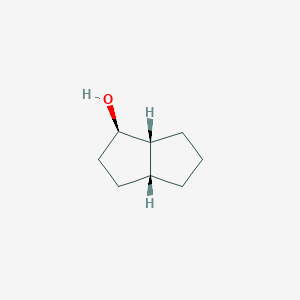
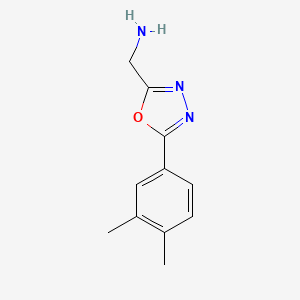
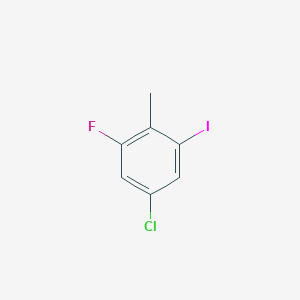
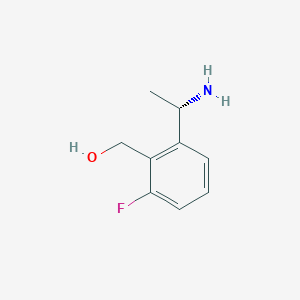
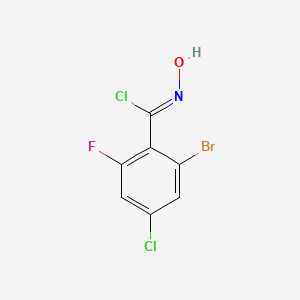
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
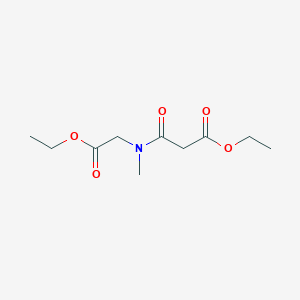
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
